molecular formula C11H15N3O2 B1530638 Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate CAS No. 1379811-61-6

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Cat. No. B1530638
M. Wt: 221.26 g/mol
InChI Key: XDYVDFMMDXDOPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)acetate is a biochemical used for proteomics research . It has a molecular formula of C7H13NO2 .


Synthesis Analysis

The synthesis of similar compounds, such as oxazolines, often involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes .


Molecular Structure Analysis

The structure of a similar compound, Ethyl (2E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, has a molecular formula of C15H14Cl2FNO3 .


Chemical Reactions Analysis

While specific reactions involving “Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate” are not available, similar compounds like oxazolines have been synthesized using various protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Physical And Chemical Properties Analysis

Ethyl 2-(cyclopropylamino)acetate has a molecular weight of 143.18 . Another similar compound, Ethyl (2E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, has a molecular weight of 346.181 Da .

Scientific Research Applications

Catalytic Synthesis Applications The compound also finds applications in catalysis, as demonstrated by Zhu et al. (2003), who explored its use in the [4 + 2] annulation process for synthesizing tetrahydropyridines, showcasing the compound's versatility in facilitating efficient and regioselective catalytic reactions (Zhu et al., 2003).

Microwave-Mediated Synthesis Another aspect of its application includes microwave-mediated synthesis techniques. Eynde et al. (2001) demonstrated its utility in the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, underscoring the compound's role in enhancing the efficiency of synthetic pathways (Eynde et al., 2001).

Safety And Hazards

The safety data sheet for Ethyl acetate, a related compound, indicates that it is highly flammable and may cause serious eye irritation and drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-16-10(15)9-6-12-11(13-7(9)2)14-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVDFMMDXDOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150553
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

CAS RN

1379811-61-6
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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